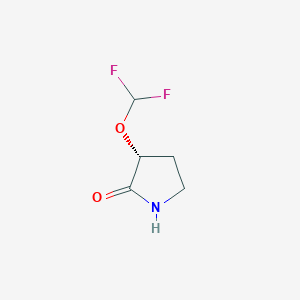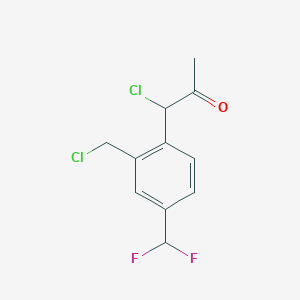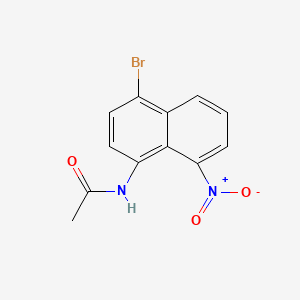
N-(4-Bromo-8-nitronaphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide is an organic compound with the molecular formula C12H9BrN2O3 It is a derivative of naphthalene, characterized by the presence of a bromine atom and a nitro group on the naphthalene ring, along with an acetamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-bromo-5-nitronaphthalen-4-yl)acetamide typically involves the bromination and nitration of naphthalene, followed by the introduction of the acetamide group. One common method includes:
Bromination: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Nitration: The brominated naphthalene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetamidation: The resulting bromonitronaphthalene is reacted with acetic anhydride and a base such as pyridine to form N-(1-bromo-5-nitronaphthalen-4-yl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The acetamide group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of N-(1-azido-5-nitronaphthalen-4-yl)acetamide or N-(1-thiocyanato-5-nitronaphthalen-4-yl)acetamide.
Reduction: Formation of N-(1-bromo-5-aminonaphthalen-4-yl)acetamide.
Oxidation: Formation of N-(1-bromo-5-nitronaphthalen-4-yl)acetic acid.
科学的研究の応用
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique structural features.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism by which N-(1-bromo-5-nitronaphthalen-4-yl)acetamide exerts its effects depends on its specific application. For instance:
Antimicrobial Action: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Action: It could induce apoptosis in cancer cells by disrupting cellular signaling pathways.
類似化合物との比較
Similar Compounds
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide: Unique due to the presence of both bromine and nitro groups on the naphthalene ring.
N-(1-bromo-5-aminonaphthalen-4-yl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(1-chloro-5-nitronaphthalen-4-yl)acetamide: Similar but with a chlorine atom instead of bromine.
Uniqueness
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
特性
分子式 |
C12H9BrN2O3 |
|---|---|
分子量 |
309.11 g/mol |
IUPAC名 |
N-(4-bromo-8-nitronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H9BrN2O3/c1-7(16)14-10-6-5-9(13)8-3-2-4-11(12(8)10)15(17)18/h2-6H,1H3,(H,14,16) |
InChIキー |
FBDGEPBCJMPNIU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C2C(=C(C=C1)Br)C=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


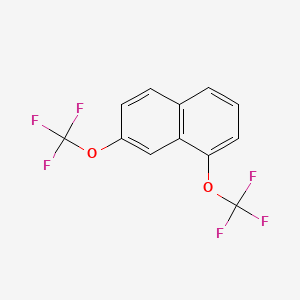
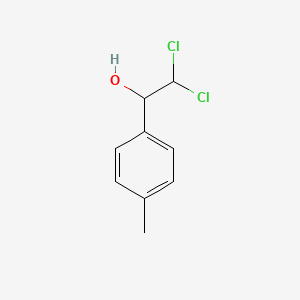
![2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol](/img/structure/B14036109.png)
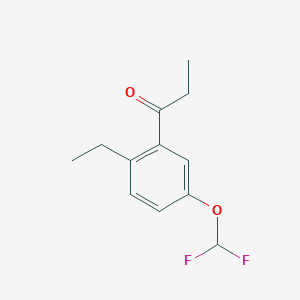
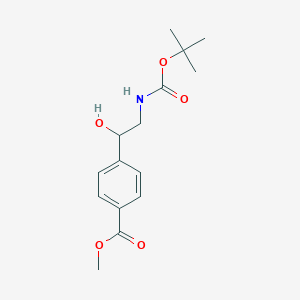
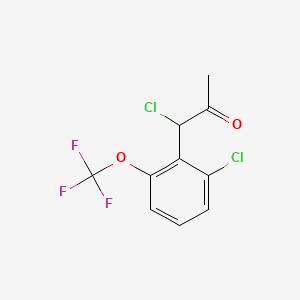
![methyl (1S,2S,5R)-3-[(2S)-2-amino-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B14036121.png)
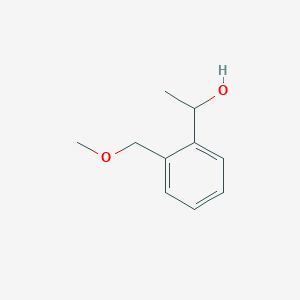


![(7S,8R,9R,10R)-(9H-Fluoren-9-YL)methyl 8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-A]azepine-11-carboxylate](/img/structure/B14036150.png)
